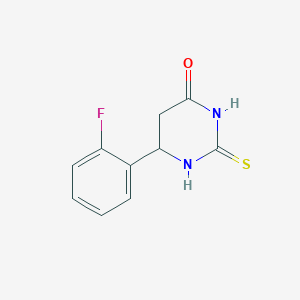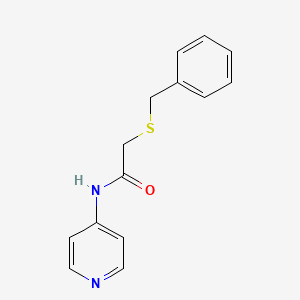![molecular formula C22H31ClN4 B6045342 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6045342.png)
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 5-chloro-1,3-dimethylpyrazole with a suitable alkylating agent to introduce the methyl group at the 4-position . This intermediate is then reacted with a spirocyclic amine under controlled conditions to form the final spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Shares the pyrazole core but lacks the spiro structure.
Spirocyclic amines: Similar spiro structure but different functional groups.
Uniqueness
2-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane is unique due to its combination of a pyrazole ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN4/c1-17-6-4-7-19(12-17)13-26-10-5-8-22(15-26)9-11-27(16-22)14-20-18(2)24-25(3)21(20)23/h4,6-7,12H,5,8-11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUHKWDCODGPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)CC4=C(N(N=C4C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![ETHYL 2-{[(4-METHYLPHENYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B6045272.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)

![7-(pyridin-3-ylmethyl)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6045336.png)

![(1-Ethylpyrazol-4-yl)-[3-(1-phenylpropyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B6045358.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B6045362.png)
![11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6045369.png)
